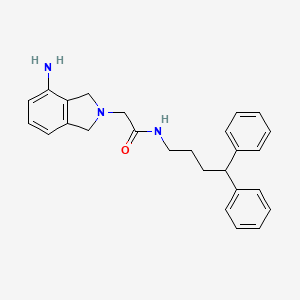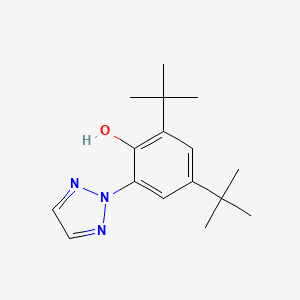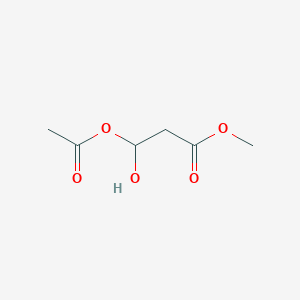![molecular formula C28H18N4O4 B14206745 6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine CAS No. 918309-98-5](/img/structure/B14206745.png)
6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Dimethyl-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core with ethynyl linkages to nitrophenyl groups, making it a subject of interest in materials science and photochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethyl-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine typically involves a multi-step process. One common method includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of 2-bromo-6-methylpyridine using a palladium-catalyzed cross-coupling reaction.
Nitration: The final step involves the nitration of the ethynylated bipyridine to introduce nitrophenyl groups. This is typically done using a nitrating agent such as nitric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-Dimethyl-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethynyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6,6’-Dimethyl-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug candidate due to its unique structural features.
Wirkmechanismus
The mechanism of action of 6,6’-Dimethyl-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine involves its interaction with molecular targets through its bipyridine core and nitrophenyl groups. The bipyridine core can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The nitrophenyl groups can participate in electron transfer processes, making the compound useful in photochemical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): An intermediate in dye manufacture and reagent for lead determination.
N,N-Dimethyl-4-[(4-nitrophenyl)diazenyl]aniline: Known for its applications in nonlinear optics and as a dye intermediate.
Uniqueness
6,6’-Dimethyl-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine stands out due to its bipyridine core, which provides unique coordination chemistry properties, and its ethynyl linkages, which enhance its electronic properties. These features make it particularly valuable in the fields of materials science and photochemistry.
Eigenschaften
CAS-Nummer |
918309-98-5 |
|---|---|
Molekularformel |
C28H18N4O4 |
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
2-methyl-6-[6-methyl-4-[2-(4-nitrophenyl)ethynyl]pyridin-2-yl]-4-[2-(4-nitrophenyl)ethynyl]pyridine |
InChI |
InChI=1S/C28H18N4O4/c1-19-15-23(5-3-21-7-11-25(12-8-21)31(33)34)17-27(29-19)28-18-24(16-20(2)30-28)6-4-22-9-13-26(14-10-22)32(35)36/h7-18H,1-2H3 |
InChI-Schlüssel |
AAJIDOFCGVLWKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)C2=NC(=CC(=C2)C#CC3=CC=C(C=C3)[N+](=O)[O-])C)C#CC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan](/img/structure/B14206700.png)
![N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine](/img/structure/B14206705.png)
![2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14206711.png)

![4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol](/img/structure/B14206721.png)

![1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium](/img/structure/B14206730.png)




![1-[2-(Methylsulfanyl)phenyl]piperidin-4-one](/img/structure/B14206763.png)
